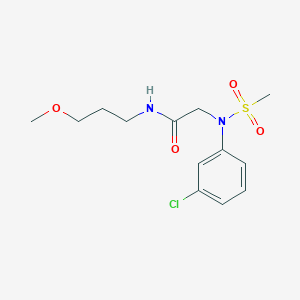
N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinamide and benzothiazole, and its unique chemical structure has made it a subject of interest for researchers in the fields of medicine, biochemistry, and materials science.
Wirkmechanismus
MTA exerts its effects on cells by inhibiting enzymes involved in DNA methylation, which is a process that regulates gene expression. By inhibiting DNA methylation, MTA can alter gene expression patterns, leading to changes in cellular function and behavior. MTA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of chromatin structure and gene expression.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects on cells. In addition to its anti-cancer and anti-inflammatory effects, MTA can also regulate cellular metabolism and energy production. MTA has been shown to increase the activity of enzymes involved in the production of ATP, which is the primary source of energy for cells. MTA has also been shown to regulate the activity of enzymes involved in the metabolism of glucose and fatty acids, which are important sources of energy for cells.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MTA is also relatively inexpensive compared to other compounds used in research. However, MTA has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings. MTA can also be toxic at high concentrations, which requires careful handling and dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on MTA. One area of interest is the development of MTA-based therapies for cancer and autoimmune diseases. Researchers are also exploring the potential applications of MTA in materials science, particularly in the development of new materials with unique properties. Additionally, researchers are investigating the mechanisms underlying the effects of MTA on cellular metabolism and energy production, which could lead to new insights into the regulation of cellular function.
Synthesemethoden
MTA can be synthesized through several methods, including the reaction of nicotinamide with 2-aminobenzothiazole in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-methylbenzothiazole with nicotinamide in the presence of a base. These methods have been optimized to produce high yields of MTA with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis or cell death. MTA has also been shown to have anti-inflammatory properties and can regulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-5-12-11(7-9)16-14(19-12)17-13(18)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUGTZPJKUVPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)

![N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)
